molecular formula C6H4ClFO2 B574872 1,2-Benzenediol,  3-chloro-6-fluoro- CAS No. 186589-78-6

1,2-Benzenediol, 3-chloro-6-fluoro-

Cat. No.: B574872
CAS No.: 186589-78-6
M. Wt: 162.544
InChI Key: QDLYKRRDQRMUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediol (catechol) derivatives are aromatic diols with hydroxyl groups at the 1 and 2 positions of the benzene ring. The compound 1,2-Benzenediol, 3-chloro-6-fluoro- is a halogenated derivative where chlorine and fluorine substituents are introduced at the 3 and 6 positions, respectively.

Key structural features:

  • Molecular formula: C₆H₃ClF(OH)₂ (exact mass: ~162.5 g/mol).
  • Substituent effects: The electron-withdrawing Cl and F groups increase the acidity of the hydroxyl groups and influence hydrogen-bonding interactions.

Properties

CAS No.

186589-78-6

Molecular Formula

C6H4ClFO2

Molecular Weight

162.544

IUPAC Name

3-chloro-6-fluorobenzene-1,2-diol

InChI

InChI=1S/C6H4ClFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H

InChI Key

QDLYKRRDQRMUKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)O)O)Cl

Synonyms

1,2-Benzenediol, 3-chloro-6-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Properties

Substituent Type Electronic Effect Biological Impact
Halogens (Cl, F) Electron-withdrawing Increased acidity, lipophilicity, stability
Methyl (CH₃) Electron-donating Enhanced enzyme binding via hydrophobicity
Methoxy (OCH₃) Electron-donating Altered redox properties, enzyme inhibition

Research Findings and Implications

  • Antimicrobial Activity : Halogenated and alkylated derivatives show improved activity against resistant pathogens (e.g., MRSA) compared to the parent compound .
  • Enzyme Inhibition : Substitutions at positions 3 and 4 (e.g., methoxy, methyl) are critical for targeting tumor-associated carbonic anhydrases .
  • Structural Insights : Chloro-fluoro substitution may offer a balance between electronic effects and steric bulk, making 3-chloro-6-fluoro-1,2-benzenediol a candidate for further drug development.

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